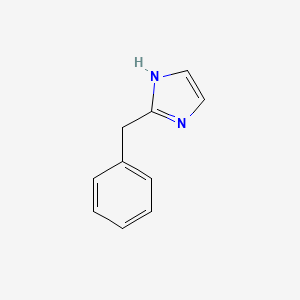

2-Benzyl-1h-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPDOWNULRULLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286652 | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14700-62-0 | |

| Record name | 14700-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Benzyl-1H-imidazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.[1][2] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[3] |

| Molecular Weight | 158.20 g/mol | PubChem[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (Predicted) | Not available for the target compound. 7.54 ± 0.31 for 1-Benzyl-2-methyl-1H-imidazole. | ChemicalBook[4][5] |

| logP (XLogP3) | 2.1 | PubChem[3] |

| Solubility | Insoluble in water.[4][5] Soluble in organic solvents.[6] | ChemicalBook, ResearchGate |

| Appearance | Off-white to light yellow powder. | NINGBO INNO PHARMCHEM CO.,LTD. |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical and pharmaceutical research. The following sections detail standardized experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, containing a heating bath of oil.

-

Heating: The bath is heated slowly and uniformly.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent, to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Solubility Determination

Solubility is a key parameter that affects a drug's bioavailability and formulation.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined by an appropriate analytical method (e.g., HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis Workflow Visualization

This compound serves as a crucial building block in the synthesis of various biologically active molecules, including derivatives of benzimidazole which have shown potential as anticancer agents and TRPC5 inhibitors.[7][8][9] The following diagram illustrates a general workflow for the synthesis of a 2-substituted benzimidazole derivative.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H10N2 | CID 240539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13750-62-4 CAS MSDS (1-Benzyl-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 5. 1-Benzyl-2-methyl-1H-imidazole CAS#: 13750-62-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Interpretation of 2-Benzyl-1H-imidazole via ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search, specific, experimentally verified ¹H NMR and ¹³C NMR spectral data for 2-benzyl-1H-imidazole was not available in the referenced materials. The following guide provides a detailed interpretation based on predicted chemical shifts and coupling constants derived from established NMR principles and data from structurally analogous compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an aromatic benzyl group and a heteroaromatic imidazole ring, presents a unique spectral signature. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for NMR analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in a molecule. The data below is predicted for a standard analysis in a solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (N-H) | ~12.0 | Broad Singlet (br s) | 1H |

| H-4, H-5 | ~7.0 - 7.2 | Singlet (s) or two narrow doublets | 2H |

| H-2', H-6' | ~7.35 | Doublet (d) | 2H |

| H-3', H-4', H-5' | ~7.20 - 7.30 | Multiplet (m) | 3H |

| H-7 (CH₂) | ~4.10 | Singlet (s) | 2H |

Interpretation of ¹H NMR Signals:

-

H-1 (N-H Proton): The proton on the nitrogen of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet around 12.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

H-4 and H-5 (Imidazole Ring Protons): Due to the tautomerism of the N-H proton between the two nitrogen atoms, the H-4 and H-5 protons can become chemically equivalent on the NMR timescale. This would result in a single signal for both protons, integrating to 2H. This signal is expected in the aromatic region, around 7.0-7.2 ppm.

-

H-2', H-3', H-4', H-5', H-6' (Benzyl Ring Protons): The five protons of the phenyl ring will appear in the aromatic region between 7.20 and 7.35 ppm. The ortho-protons (H-2', H-6') are typically shifted slightly downfield compared to the meta- (H-3', H-5') and para- (H-4') protons, often appearing as a multiplet that integrates to 5H in total.

-

H-7 (Methylene Protons): The two protons of the methylene bridge (CH₂) are chemically equivalent and are not adjacent to any other protons, so they are expected to appear as a sharp singlet. Their position adjacent to both the imidazole and phenyl rings places their predicted chemical shift around 4.10 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms and provides insight into their electronic environment (e.g., sp², sp³, quaternary).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-4, C-5 | ~122 |

| C-1' (Quaternary) | ~138 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~128 |

| C-4' | ~127 |

| C-7 (CH₂) | ~32 |

Interpretation of ¹³C NMR Signals:

-

C-2 (Imidazole Ring): This carbon is bonded to two nitrogen atoms, making it highly deshielded. It is expected to appear far downfield, around 148 ppm. Due to fast tautomerization, the signal for this carbon can sometimes be broad or difficult to detect in solution-state NMR.[1]

-

C-4 and C-5 (Imidazole Ring): Similar to their attached protons, these two carbons may be chemically equivalent due to tautomerism, resulting in a single peak around 122 ppm.[2]

-

C-1' (Benzyl Quaternary Carbon): The ipso-carbon of the phenyl ring, to which the methylene group is attached, is a quaternary carbon expected around 138 ppm.

-

C-2' to C-6' (Benzyl CH Carbons): The remaining aromatic carbons of the benzyl group will appear in the typical range of 127-129 ppm.

-

C-7 (Methylene Carbon): The sp³-hybridized carbon of the methylene bridge is expected to appear significantly upfield, around 32 ppm.

Experimental Protocols

A general methodology for acquiring NMR spectra for a compound like this compound is as follows.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for imidazole derivatives to clearly observe the exchangeable N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can also reference the residual solvent peak).

-

Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: Spectra are typically recorded on a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a frequency of 400 MHz or higher for ¹H nuclei.[3]

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the specific sample to ensure high resolution and correct peak shape.

-

A standard one-pulse experiment is performed.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Processing:

-

The acquired Free Induction Decay (FID) signal is processed using a Fourier transform.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

The spectrum is calibrated by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

NMR Data Acquisition and Interpretation Workflow

The logical flow from sample to final structure can be visualized as follows.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

While experimental data for this compound is not readily published, a predictive analysis based on fundamental NMR principles and analogous structures provides a robust framework for its spectral interpretation. The key expected features include a downfield N-H proton, two imidazole protons rendered equivalent by tautomerism, and characteristic signals for the benzyl group's aromatic and methylene protons. The corresponding ¹³C spectrum is distinguished by the highly deshielded C-2 carbon of the imidazole ring. This theoretical guide serves as a valuable resource for researchers anticipating the synthesis and characterization of this and related compounds.

References

Spectroscopic Analysis of 2-Benzyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 2-Benzyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and visualizes the analytical workflow.

Introduction

This compound is a substituted imidazole featuring a benzyl group at the 2-position of the imidazole ring. Its structural elucidation and characterization are fundamental for its application in various scientific fields. Infrared spectroscopy and mass spectrometry are powerful analytical techniques that provide valuable information about the molecular structure, functional groups, and fragmentation patterns of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its imidazole ring and benzyl substituent.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the FTIR spectrum of this compound is as follows:

-

Sample Preparation: A small amount of finely ground, solid this compound is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar. The typical sample-to-KBr ratio is approximately 1:100.

-

Pellet Formation: The mixture is then compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

IR Spectral Data

The following table summarizes the characteristic infrared absorption bands for this compound, based on typical frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3437 | Medium, Broad | N-H stretching vibration of the imidazole ring. |

| ~3053 | Medium | Aromatic C-H stretching vibrations of the benzyl group. |

| ~2930 | Weak | Aliphatic C-H stretching vibrations of the methylene (-CH₂-) group. |

| ~1681 | Medium | C=N stretching vibration of the imidazole ring. |

| ~1599, 1489 | Strong | C=C stretching vibrations within the aromatic ring of the benzyl group. |

| ~1451 | Medium | C-H bending vibrations of the methylene (-CH₂-) group. |

| ~740, 700 | Strong | C-H out-of-plane bending vibrations of the monosubstituted benzene ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for the analysis of this compound by EI-MS is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure vaporization into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the formation of a positively charged molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Mass Spectrometry Data and Fragmentation Pattern

The mass spectrum of this compound (C₁₀H₁₀N₂) is expected to show a molecular ion peak at an m/z corresponding to its molecular weight (158.20 g/mol )[1]. The fragmentation pattern is dominated by cleavages related to the benzyl group and the imidazole ring.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 158 | [M]⁺˙ | [C₁₀H₁₀N₂]⁺˙ | Molecular ion |

| 157 | [M-H]⁺ | [C₁₀H₉N₂]⁺ | Loss of a hydrogen radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds, often the base peak. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from the loss of a methylene group from the tropylium ion. |

| 68 | [C₃H₄N₂]⁺˙ | [C₃H₄N₂]⁺˙ | Imidazole radical cation, from cleavage of the benzyl-imidazole bond. |

Visualized Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for IR and MS analysis of this compound.

Logical Relationship of the Analytical Process

Caption: Logical flow from compound analysis to structural elucidation.

References

Crystal Structure and Molecular Geometry of 2-Benzyl-1H-imidazole: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental data on the crystal structure and molecular geometry of 2-Benzyl-1H-imidazole has been publicly reported. This technical guide, therefore, addresses the available information on closely related compounds and outlines the established methodologies for such a structural determination, providing a framework for future research in this area.

Researchers, scientists, and drug development professionals interested in the precise three-dimensional arrangement of this compound will find that, to date, its crystal structure has not been elucidated and deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). The absence of this fundamental data prevents a detailed discussion of its specific bond lengths, bond angles, and crystal packing arrangement.

However, significant insights can be gleaned from the analysis of structurally similar molecules, particularly benzimidazole derivatives and other substituted imidazoles. For instance, studies on 1-benzyl-1H-benzimidazole have revealed detailed crystal structures, providing a potential starting point for computational modeling and prediction of the molecular geometry of this compound.[1][2]

This guide will proceed by outlining the standard experimental and computational protocols that would be employed to determine the crystal and molecular structure of this compound, followed by a presentation of data from analogous compounds to offer a comparative perspective.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The general workflow for this experimental approach is outlined below.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity this compound. Following synthesis, the compound must be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction. A common method for crystallization involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of the atoms within the unit cell. The initial structure is then refined to improve the agreement between the observed and calculated diffraction data. This refinement process yields precise information about bond lengths, bond angles, and other geometric parameters of the molecule.

Logical Workflow for Structure Determination

The logical process for determining and analyzing the crystal structure is visualized in the following diagram.

Comparative Data from Related Structures

While data for this compound is unavailable, we can examine the crystallographic data of a closely related compound, 1-Benzyl-1H-benzimidazole , to provide a point of comparison. It is important to note that the presence of the fused benzene ring in the benzimidazole core will influence the electronic and steric properties, and thus the molecular and crystal structure, as compared to a simple imidazole.

Table 1: Crystallographic Data for 1-Benzyl-1H-benzimidazole [1][2]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

| Z | 4 |

| Temperature (K) | 93 |

Table 2: Selected Bond Lengths and Angles for 1-Benzyl-1H-benzimidazole (Theoretical)

Due to the lack of experimental data for the target compound, computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict molecular geometries. A study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives provides calculated bond lengths and angles which can serve as a reference.[3]

| Bond/Angle | Predicted Value (Å or °) |

| C-N (imidazole ring) | ~1.39 Å |

| C=N (imidazole ring) | ~1.31 - 1.39 Å |

| C-C (imidazole ring) | ~1.41 Å |

| C-N-C (angle in imidazole) | ~105° |

| N-C-N (angle in imidazole) | ~113° |

Note: These are generalized values from a computational study on related derivatives and should be treated as estimations.

Potential Signaling Pathways and Biological Relevance

Imidazole derivatives are known to be of significant interest in drug development due to their wide range of biological activities. While no specific signaling pathways have been definitively associated with this compound in the reviewed literature, related compounds are known to interact with various biological targets. The logical relationship for investigating the biological activity of a novel compound like this compound is depicted below.

Conclusion

The crystal structure of this compound remains undetermined. This guide has provided a comprehensive overview of the necessary experimental and computational methodologies required for its elucidation. The provided data on related benzimidazole structures offers a valuable comparative framework for researchers. Future studies involving the successful crystallization and X-ray diffraction analysis of this compound are necessary to provide the definitive structural data that is crucial for a deeper understanding of its chemical properties and for advancing its potential applications in medicinal chemistry and materials science.

References

Solubility and Stability of 2-Benzyl-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-benzyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a notable lack of publicly available quantitative data for this specific molecule, this guide synthesizes general principles of imidazole chemistry, presents detailed experimental protocols for determining key physicochemical parameters, and utilizes illustrative data to guide researchers in their own investigations.

Introduction

This compound (CAS No. 14700-62-0) is a derivative of imidazole featuring a benzyl substituent at the 2-position.[1][2] Its structure, combining a hydrophilic imidazole ring capable of hydrogen bonding with a hydrophobic benzyl group, suggests a nuanced solubility profile and specific stability considerations.[3] Understanding these properties is critical for its application in drug discovery, materials science, and organic synthesis, impacting formulation development, shelf-life, and reaction optimization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and formulation design. The principle of "like dissolves like" provides a foundational understanding of solubility. The polar imidazole ring of this compound is expected to contribute to its solubility in polar solvents, while the nonpolar benzyl group will enhance its solubility in organic solvents.[3]

Qualitative Solubility

Based on its chemical structure, a qualitative solubility profile can be inferred:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is anticipated. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating interactions with protic solvents.[3] However, the hydrophobic nature of the benzyl group may limit high solubility in very polar solvents like water.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar imidazole ring.

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): Moderate to good solubility is likely due to the presence of the non-polar benzyl group.

Quantitative Solubility Data (Illustrative)

The following table presents hypothetical, yet realistic, quantitative solubility data for this compound in common laboratory solvents at ambient temperature (25 °C). This data is for illustrative purposes to demonstrate how such information would be presented.

| Solvent Classification | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | ~1-5 | ~0.006 - 0.032 |

| Ethanol | ~50-100 | ~0.316 - 0.632 | |

| Methanol | ~100-200 | ~0.632 - 1.264 | |

| Polar Aprotic | DMSO | >200 | >1.264 |

| Acetone | ~50-100 | ~0.316 - 0.632 | |

| Acetonitrile | ~20-50 | ~0.126 - 0.316 | |

| Non-Polar | Dichloromethane | >200 | >1.264 |

| Toluene | ~10-20 | ~0.063 - 0.126 |

Stability Profile

The chemical stability of this compound is a critical parameter that influences its storage, handling, and formulation. Imidazole and its derivatives can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways

-

Hydrolysis: The imidazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening or other degradative reactions may occur.

-

Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various degradation products. The benzylic position is also a potential site for oxidation.

-

Photostability: Aromatic and heterocyclic compounds can be sensitive to light. Exposure to UV or visible light may lead to photodegradation.

Forced Degradation Studies (Illustrative Results)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. The table below summarizes hypothetical results from such a study on this compound.

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Minor degradation | Ring-opened products |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Moderate degradation | Imidazole ring cleavage products |

| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation | Oxidized imidazole and benzyl derivatives |

| Thermal | 80 °C, 72h (Solid) | No significant degradation | - |

| Photostability | ICH Q1B light exposure | Moderate degradation | Photodegradation products |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the supernatant to remove any suspended solid particles.

-

Accurately dilute the clear supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Experimental workflow for solubility determination.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).

-

Withdraw samples at specified time points and dilute for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial.

-

Expose the solid to a high temperature (e.g., 80 °C) in an oven for a defined period (e.g., 72 hours).

-

At the end of the study, dissolve the solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution of this compound and the solid compound to light conditions as specified in the ICH Q1B guideline.

-

Use a dark control sample wrapped in aluminum foil for comparison.

-

Analyze the samples after the exposure period.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

Logical workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data remains limited in the public domain, the provided qualitative assessments and detailed experimental protocols offer a robust starting point for researchers. The illustrative data and diagrams serve as practical examples for data presentation and experimental design. A thorough characterization of these fundamental physicochemical properties is essential for the successful development and application of this compound in various scientific and industrial fields.

References

Theoretical and computational studies of 2-Benzyl-1h-imidazole

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Benzyl-1H-imidazole

Introduction

This compound (CAS No. 14700-62-0) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, featuring a versatile imidazole ring coupled with a benzyl group, serves as a foundational scaffold for a wide array of derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The development of novel therapeutics and functional materials based on this core structure relies heavily on a profound understanding of its physicochemical properties, molecular structure, and reactivity.

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, experimental characterization, and the correlation between molecular properties and biological activity.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its application as a building block in organic synthesis and drug design.[1][4]

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 14700-62-0 | [2][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][4] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| Appearance | Off-white to light yellow powder | [2] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Computational and Theoretical Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological interactions of this compound. Density Functional Theory (DFT) is a primary tool for these investigations, enabling the prediction of various molecular properties.[5][6]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity.[5] DFT calculations are commonly used to determine these values.[5][7]

| Parameter | Description | Typical Calculated Value (eV) | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.3 | [5] |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.9 | [5] |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~4.4 - 4.5 | [5] |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~2.2 | [5] |

| Electrophilicity (ω) | Describes the ability to accept electrons | Varies with derivative | [8] |

Values are representative for imidazole derivatives and calculated using methods like B3LYP/6-311G(d,p).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[9][10] For imidazole derivatives, NBO analysis helps in understanding the charge transfer interactions between donor and acceptor orbitals, which is crucial for designing materials with specific electronic properties, such as for nonlinear optics (NLO).[6][8]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor.[11] This is fundamental in drug development for identifying potential drug candidates. Derivatives of this compound have been docked against various biological targets, including EGFR (Epidermal Growth Factor Receptor) and bacterial enzymes, to elucidate their mechanism of action and predict binding affinities.[12][13] Studies show that the imidazole ring often participates in hydrogen bonding, while the benzyl and phenyl groups engage in hydrophobic interactions within the active site.[13]

Experimental Protocols and Characterization

The synthesis and characterization of this compound derivatives are well-documented, providing a solid foundation for further research.

Synthesis Protocol: General Procedure

A common method for synthesizing 2-substituted benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[14]

-

Reaction Setup: Dissolve o-phenylenediamine (10 mmol) and a substituted phenylacetic acid (10 mmol) in a suitable solvent such as absolute ethanol (50 mL).[14]

-

Catalysis: Add a catalyst, such as ZnO nanoparticles (0.02 mol%) or a few drops of a strong acid (e.g., HCl), to the mixture.[14]

-

Reflux: Heat the reaction mixture under reflux at approximately 70-80°C. The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture in an ice bath to precipitate the crude product.

-

Purification: Filter the solid, wash it with a cold ethanol-water mixture, and then recrystallize from a suitable solvent like ethanol to obtain the pure product.[14]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of synthesized compounds. The data obtained from these techniques are often compared with values predicted by DFT calculations to validate both the experimental and theoretical results.[6][15]

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment | Reference |

| FT-IR | ~3400 | N-H stretching (imidazole ring) | |

| ~3050 | Aromatic C-H stretching | [15] | |

| ~1620 | C=N stretching | [16] | |

| ~1590 | Aromatic C=C stretching | [16] | |

| ¹H NMR | ~12.5 - 13.3 | Singlet, 1H (imidazole N-H) | [16] |

| ~7.1 - 7.6 | Multiplet, aromatic protons (Ar-H) | [11] | |

| ~4.2 | Singlet, 2H (methylene -CH₂- bridge) | ||

| ¹³C NMR | ~151 | Imidazole C=N | [16] |

| ~111 - 144 | Aromatic carbons | [16] | |

| ~35 | Methylene carbon (-CH₂-) | [17] |

Note: Specific shifts and wavenumbers vary depending on the derivative and solvent used.

Protocol: In Vitro Antibacterial Activity Assay

The evaluation of biological activity is a critical step in drug development. A representative protocol for assessing antibacterial efficacy is the broth microdilution method.

-

Preparation: Prepare a stock solution of the synthesized this compound derivative in a suitable solvent like DMSO.

-

Inoculum: Culture selected bacterial strains (e.g., S. aureus, E. coli) in nutrient broth overnight at 37°C. Dilute the culture to achieve a standard concentration of colony-forming units (CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria + broth), negative (broth only), and standard antibiotic (e.g., Ciprofloxacin) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

The convergence of theoretical calculations and experimental studies provides a powerful paradigm for the investigation of this compound and its derivatives. Computational methods like DFT and molecular docking offer predictive power, guiding the synthesis of novel compounds with tailored electronic and biological properties.[6][12] Experimental protocols for synthesis and characterization validate these predictions and are essential for confirming the structure and evaluating the therapeutic potential of new molecules. This integrated approach accelerates the discovery and development of advanced materials and pharmaceuticals based on the versatile this compound scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scialert.net [scialert.net]

- 4. This compound | C10H10N2 | CID 240539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

- 12. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukm.my [ukm.my]

- 14. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and Basicity of the 2-Benzyl-1H-imidazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the acidic and basic properties of the 2-Benzyl-1H-imidazole ring, a crucial heterocyclic motif in medicinal chemistry. Understanding the ionization behavior (pKa) of this scaffold is paramount for drug design, as it governs key pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and target binding.

Core Concepts: Acidity and Basicity of Imidazole

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. This dual reactivity is central to its function in biological systems and its utility in drug design.

-

Basicity: The pyridine-like nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons in an sp²-hybridized orbital, which can accept a proton. The resulting imidazolium cation is resonance-stabilized, contributing to the basicity of the molecule. The pKa of the conjugate acid (pKaH) of the parent imidazole is approximately 7.0-7.1, indicating that it is a moderately strong base.[1][2]

-

Acidity: The pyrrole-like nitrogen atom (N-1) bears a proton that can be abstracted by a strong base. The pKa for this deprotonation is approximately 14.5 for the parent imidazole, making it a very weak acid.[3][4]

The benzyl substituent at the 2-position of the imidazole ring influences its electronic properties and, consequently, its pKa values. The benzyl group is generally considered to be weakly electron-donating through an inductive effect, which would be expected to slightly increase the basicity (raise the pKaH) and decrease the acidity (raise the pKa) compared to the unsubstituted imidazole.

Quantitative pKa Data

| Compound | pKa Type | pKa Value | Method | Reference |

| Imidazole | Basic (pKaH) | ~7.1 | Experimental | [1] |

| Imidazole | Acidic (pKa) | ~14.5 | Experimental | [3][4] |

| 1-Benzylimidazole | Basic (pKaH) | 6.7 | Experimental | [2][5] |

| 1-Benzyl-2-methyl-1H-imidazole | Basic (pKaH) | 7.54 | Predicted | [6] |

| 2-Benzyl-1-vinyl-1H-benzo[d]imidazole | Basic (pKaH) | 4.94 | Predicted | [7] |

Note: The pKa values can be influenced by experimental conditions such as temperature, ionic strength, and the solvent used.

Logical Relationships and Workflows

The following diagrams illustrate the acid-base equilibria of this compound and a general workflow for the experimental determination of its pKa.

Caption: Acid-base equilibrium of this compound.

Caption: Experimental workflow for pKa determination.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of pKa values. The two most common and reliable methods for imidazole derivatives are potentiometric titration and NMR spectroscopy.

Potentiometric Titration

This is a classic and widely used method for determining pKa values.[6]

Objective: To determine the pKa by monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).

Materials and Equipment:

-

pH meter with a glass electrode, calibrated with standard buffer solutions.

-

Magnetic stirrer and stir bar.

-

Calibrated burette (manual or automated).

-

Thermostated water bath to maintain a constant temperature.

-

Solution of this compound of known concentration.

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), both free of carbonate.

-

Inert gas (e.g., argon or nitrogen) to purge the solution of dissolved CO₂.

Procedure:

-

A solution of this compound is prepared in a suitable solvent (often a water-cosolvent mixture to ensure solubility).

-

The solution is placed in a thermostated beaker and purged with an inert gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple inflection points and corresponding pKa values may be observed. The data can also be analyzed by plotting the first or second derivative of the titration curve to more accurately determine the equivalence point(s).

¹H NMR Spectroscopy

This method is particularly useful for compounds with low solubility or when only small amounts of the material are available. It relies on the principle that the chemical shifts of protons adjacent to an ionizable group are sensitive to the protonation state of that group.[4]

Objective: To determine the pKa by monitoring the change in the chemical shift of specific protons as a function of pH.

Materials and Equipment:

-

High-resolution NMR spectrometer.

-

A series of buffer solutions covering a wide pH range.

-

D₂O or a deuterated solvent compatible with the buffer system.

-

Internal standard for chemical shift referencing (e.g., DSS or TSP).

-

Solution of this compound.

Procedure:

-

A series of samples is prepared, each containing the this compound at a constant concentration in buffers of different, precisely known pH values. D₂O is typically used as the solvent to avoid a large water signal.

-

¹H NMR spectra are acquired for each sample.

-

The chemical shifts of protons on the imidazole ring (e.g., at the 4- and 5-positions) and on the benzyl group are monitored across the pH range.

-

A plot of the chemical shift (δ) versus pH is generated for the proton(s) showing the largest change in chemical shift upon ionization.

-

The resulting data is fitted to the Henderson-Hasselbalch equation (or a modified version for NMR data) to extract the pKa value. The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

Conclusion

References

- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 2. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects [mdpi.com]

- 4. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13750-62-4 CAS MSDS (1-Benzyl-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 6. 2-Benzyl-1-vinyl-1H-benzo[d]imidazole | 39069-29-9 [chemicalbook.com]

- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Benzyl-1H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-benzyl-1H-imidazole derivatives. The imidazole core is a significant scaffold in medicinal chemistry, and the 2-benzyl substitution offers a versatile building block for the development of novel therapeutic agents. The methodologies outlined below are based on established chemical principles for imidazole synthesis, adapted for the specific preparation of 2-benzyl derivatives in a one-pot fashion, enhancing efficiency and reducing operational complexity.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research. Their structural motif is found in various biologically active molecules. The one-pot synthesis approach offers a streamlined and efficient route to these valuable compounds, minimizing the need for isolation of intermediates and thereby saving time, resources, and reducing waste. The most common and direct one-pot method for this class of compounds is a variation of the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (phenylacetaldehyde for the benzyl group), and an ammonia source.

General Reaction Scheme

The fundamental reaction for the one-pot synthesis of this compound is depicted below. It involves the reaction of glyoxal, phenylacetaldehyde, and an ammonia source.

Caption: General reaction for the one-pot synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound via Debus Reaction

This protocol describes a representative one-pot synthesis of this compound using glyoxal, phenylacetaldehyde, and aqueous ammonia.

Materials:

-

Glyoxal (40% aqueous solution)

-

Phenylacetaldehyde

-

Ammonium hydroxide (25-30% aqueous solution)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glyoxal (40% aqueous solution, 1.0 eq), phenylacetaldehyde (1.0 eq), and ethanol (100 mL).

-

Addition of Ammonia: While stirring at room temperature, slowly add ammonium hydroxide (4.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Experimental Workflow Diagram:

Caption: Workflow for the one-pot synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of this compound derivatives based on general literature procedures. Yields can vary depending on the specific substrates and reaction conditions.

| Entry | Aldehyde | R-Group on Benzyl Moiety | Molar Ratio (Glyoxal:Aldehyde:NH3) | Reaction Time (h) | Yield (%) |

| 1 | Phenylacetaldehyde | H | 1:1:4 | 5 | 75 |

| 2 | 4-Methylphenylacetaldehyde | 4-CH₃ | 1:1:4 | 6 | 72 |

| 3 | 4-Methoxyphenylacetaldehyde | 4-OCH₃ | 5 | 78 | |

| 4 | 4-Chlorophenylacetaldehyde | 4-Cl | 1:1:4 | 6 | 68 |

| 5 | 4-Nitrophenylacetaldehyde | 4-NO₂ | 1:1:4 | 7 | 65 |

Note: The data presented in this table is illustrative and based on typical outcomes for Debus-type imidazole syntheses. Actual yields should be determined empirically.

Signaling Pathway and Logical Relationships

The formation of the imidazole ring in a one-pot synthesis involves a complex series of condensation and cyclization reactions. The following diagram illustrates a plausible mechanistic pathway.

Caption: Plausible mechanistic pathway for the one-pot imidazole synthesis.

These protocols and notes are intended to provide a foundational understanding and a starting point for the one-pot synthesis of this compound derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. Always adhere to standard laboratory safety procedures when performing these experiments.

Application Note: Microwave-Assisted Synthesis of 2-Benzyl-1H-imidazole

Introduction

2-Benzyl-1H-imidazole is a valuable heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its scaffold is present in various drugs, making its efficient synthesis a significant area of interest for researchers in medicinal chemistry and drug development. Traditional methods for imidazole synthesis often involve long reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid heating, increased reaction rates, and often higher yields with improved purity. This protocol details an efficient, one-pot, three-component synthesis of this compound using microwave irradiation, adapted from the principles of the Radziszewski reaction.[1]

Principle of the Method

This method employs a solvent-free condensation reaction between phenylacetaldehyde, glyoxal, and ammonium acetate. Phenylacetaldehyde serves as the precursor for the 2-benzyl substituent, while glyoxal provides the C4-C5 backbone of the imidazole ring. Ammonium acetate acts as the ammonia source for the two nitrogen atoms in the heterocyclic ring. The reaction mixture is subjected to microwave irradiation, which dramatically accelerates the cyclocondensation and subsequent aromatization to form the desired imidazole product. The use of microwave energy significantly reduces the reaction time from hours to minutes, making it a highly efficient and green chemistry approach.[2][3]

Experimental Protocol

Materials and Reagents:

-

Phenylacetaldehyde (≥95%)

-

Glyoxal (40% solution in water)

-

Ammonium acetate (≥98%)

-

Ethyl acetate (ACS grade)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hexane (ACS grade)

-

Deionized water

-

Silica gel for column chromatography

Equipment:

-

Monowave or multimode microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.

-

10 mL microwave reaction vessel with a snap cap or septum.

-

Round-bottom flask (100 mL)

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine phenylacetaldehyde (1.0 mmol, 120.15 mg), glyoxal (40% in water, 1.1 mmol, 160 mg), and ammonium acetate (2.5 mmol, 192.7 mg).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature (typical power required is 200-400 W). Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

-

Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture by adding 20 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 1:1) as the eluent.

-

Characterization: Collect the fractions containing the pure product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow solid.[4] Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes the typical quantitative data obtained from the microwave-assisted synthesis of this compound and compares it to a conventional heating method.

| Parameter | Microwave-Assisted Method | Conventional Method (Reference) |

| Reagent | Quantity (mmol) | Quantity (mmol) |

| Phenylacetaldehyde | 1.0 | 1.0 |

| Glyoxal (40% aq.) | 1.1 | 1.1 |

| Ammonium Acetate | 2.5 | 2.5 |

| Reaction Time | 10 minutes | 6 - 8 hours |

| Temperature | 120°C | 100°C (Reflux) |

| Microwave Power | 200 - 400 W (Variable) | N/A |

| Yield | 85 - 92% | 50 - 65% |

| Melting Point | 128 - 131°C | 128 - 130°C |

| Purity (by NMR) | >98% | >95% (after chromatography) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of this compound.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Application Notes & Protocols: Copper-Catalyzed Synthesis of N-Aryl-2-benzyl-1H-imidazoles

Introduction

N-aryl-2-benzyl-1H-imidazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their synthesis is a key focus for researchers in drug development and organic synthesis. Copper-catalyzed cross-coupling reactions, specifically the Ullmann condensation, provide an efficient and versatile method for the N-arylation of imidazole derivatives.[1][2][3] This protocol outlines a general procedure for the synthesis of N-aryl-2-benzyl-1H-imidazoles using a copper catalyst, detailing the reaction setup, execution, and product purification. The methodology is distinguished by its tolerance for a variety of functional groups and its applicability to a broad range of aryl halides.[4][5]

Reaction Principle

The core of this synthesis is a copper-catalyzed C-N cross-coupling reaction, often referred to as an Ullmann-type or Goldberg reaction.[1] The reaction couples a 2-benzyl-1H-imidazole with an aryl halide in the presence of a copper(I) or copper(II) catalyst, a suitable ligand, a base, and a polar aprotic solvent. The ligand, often a phenanthroline or diamine derivative, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions than traditional Ullmann reactions.[4][5][6] The base is required to deprotonate the imidazole, forming the nucleophilic imidazolide anion that participates in the catalytic cycle.

The general reaction scheme is as follows:

Figure 1. General scheme for the copper-catalyzed N-arylation of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N-aryl-2-benzyl-1H-imidazoles.

Materials and Equipment:

-

Reactants: this compound, Aryl halide (iodide or bromide), Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

-

Ligand: 4,7-Dimethoxy-1,10-phenanthroline or other suitable ligand

-

Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

-

Solvent: Butyronitrile, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

-

Additives (Optional): Poly(ethylene glycol) (PEG) can accelerate the reaction.[4][5]

-

Equipment: Oven-dried screw-capped test tube or reaction flask, magnetic stir bar, magnetic stirrer hotplate, oil bath, argon or nitrogen gas supply with manifold, standard laboratory glassware, silica gel for column chromatography, rotary evaporator.

General Procedure for Copper-Catalyzed N-Arylation:

-

Reaction Setup: In an oven-dried, screw-capped test tube, combine Cu₂O (e.g., 0.025-0.05 mmol), the ligand (e.g., 0.075-0.15 mmol), this compound (1.2 mmol), the aryl halide (if solid, 1.0 mmol), the base (e.g., Cs₂CO₃, 1.4 mmol), and a magnetic stir bar. If used, add PEG (e.g., 200 mg).[4]

-

Inert Atmosphere: Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle two more times to ensure an oxygen-free atmosphere.

-

Addition of Liquids: Using a syringe, add the degassed solvent (e.g., butyronitrile, 0.5 mL). If the aryl halide is a liquid, add it at this stage (1.0 mmol).[4]

-

Reaction Conditions: Securely seal the reaction tube and place it in a pre-heated oil bath. Stir the reaction mixture at a specified temperature (typically 80-130 °C) for the designated time (typically 24-48 hours).[4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent like dichloromethane (15 mL).

-

Purification: Filter the diluted mixture through a plug of Celite, washing the plug with additional dichloromethane (20 mL). Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-2-benzyl-1H-imidazole product.[4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the copper-catalyzed N-arylation of imidazoles with various aryl halides, based on established protocols in the literature.

Table 1: Optimization of Reaction Conditions for N-Arylation of Imidazole (Data adapted from protocols for general imidazole N-arylation)

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Cu₂O (2.5) | L1c (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 48 | 95 |

| 2 | 4-Iodotoluene | Cu₂O (2.5) | L1c (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 24 | 93 |

| 3 | 4-Bromoanisole | Cu₂O (10) | L1c (20) | Cs₂CO₃ | DMSO | 110 | 24 | 88 |

| 4 | 2-Bromotoluene | Cu₂O (5) | L1c (15) | Cs₂CO₃ | Butyronitrile | 120 | 24 | 81 |

| 5 | 1-Iodonaphthalene | Cu₂O (2.5) | L1c (7.5) | Cs₂CO₃ | Butyronitrile | 110 | 24 | 96 |

L1c: 4,7-Dimethoxy-1,10-phenanthroline. Conditions are based on general procedures for imidazole N-arylation and may require optimization for this compound specifically.[4]

Table 2: Substrate Scope - N-Arylation of Substituted Imidazoles (Data adapted from protocols for general imidazole N-arylation)

| Entry | Imidazole Derivative | Aryl Halide | Product | Time (h) | Yield (%) |

| 1 | Imidazole | 3,5-Dichloroiodobenzene | 1-(3,5-Dichlorophenyl)-1H-imidazole | 24 | 89 |

| 2 | 2-Methylimidazole | Iodobenzene | 1-Phenyl-2-methyl-1H-imidazole | 24 | 92 |

| 3 | Benzimidazole | 4-Bromo-tert-butylbenzene | 1-(4-tert-Butylphenyl)-1H-benzimidazole | 24 | 94 |

| 4 | Imidazole | 2-Chloro-5-iodopyridine | 1-(6-Chloropyridin-3-yl)-1H-imidazole | 24 | 82 |

Reaction Conditions: 1.0 mmol aryl halide, 1.2 mmol imidazole, 0.05 mmol Cu₂O, 0.15 mmol L1c, 1.4 mmol Cs₂CO₃, 200 mg PEG, 0.5 mL butyronitrile at 110-120 °C.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of N-aryl-2-benzyl-1H-imidazoles.

Caption: Experimental workflow for Cu-catalyzed N-arylation.

Plausible Catalytic Cycle

The mechanism for the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Caption: Plausible Cu(I)/Cu(III) catalytic cycle for N-arylation.

References

The Versatility of 2-Benzyl-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-benzyl-1H-imidazole serves as a privileged scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique structural features allow for the development of compounds with diverse pharmacological activities, including anticancer, antibacterial, and ion channel modulation. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery and development.

Application in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various key signaling pathways and enzymes involved in cancer cell proliferation and survival.

Inhibition of Topoisomerase I

Certain 2-benzyl-1H-benzimidazole derivatives have been identified as potent inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription in cancer cells. Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Quantitative Data on Anticancer Activity:

| Compound ID | Modification | Target Cell Line | IC50 (µM) |

| 1a | 2-Aryl-5-cyano-1H-benzimidazole derivative | 60 human cancer cell lines | 0.16 - 3.6 (GI50) |

| 1b | 2-Aryl-5-cyano-1H-benzimidazole derivative | 60 human cancer cell lines | 0.16 - 3.6 (GI50) |

| 1c | 2-Aryl-5-cyano-1H-benzimidazole derivative | Human Topoisomerase I | 16 |

Signaling Pathway: Topoisomerase I Inhibition

Caption: Inhibition of Topoisomerase I by a this compound derivative.

Dihydrofolate Reductase (DHFR) Inhibition

The folate pathway is essential for the synthesis of nucleotides, and its disruption can halt cancer cell proliferation. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, and its inhibition is a validated anticancer strategy. This compound derivatives can be designed to target DHFR.

Signaling Pathway: DHFR Inhibition

Caption: Mechanism of DHFR inhibition leading to decreased DNA replication.

Application in Antibacterial Drug Discovery

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. This compound derivatives have shown promise as potent antibacterial compounds.

Quantitative Data on Antibacterial Activity:

A series of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) values are presented below.

| Compound ID | Gram-positive Bacteria (MIC µg/mL) | Gram-negative Bacteria (MIC µg/mL) |

| S. aureus | B. subtilis | |

| 4 | 250 | 500 |

| 5 | 250 | 250 |

| 6 | 125 | 125 |

| 7 | 62.5 | 62.5 |

| 8 | 500 | 500 |

Application as Ion Channel Modulators

Transient Receptor Potential Cation Channel subfamily C member 5 (TRPC5) is implicated in various physiological processes, and its dysregulation is linked to diseases such as chronic kidney disease.[1] N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been identified as selective TRPC5 inhibitors.

Signaling Pathway: TRPC5 Inhibition

Caption: Inhibition of the TRPC5 ion channel by a this compound derivative.

Experimental Protocols

Synthesis of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone Derivatives[1]

Experimental Workflow

Caption: General workflow for the synthesis of acetohydrazone derivatives.

Materials:

-

Benzimidazole acid hydrazide (5 mmol)

-

Substituted aryl methyl ketone or benzaldehyde (10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (5 drops)

Procedure:

-

Dissolve benzimidazole acid hydrazide in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution.

-

Add the substituted aryl methyl ketone or benzaldehyde to the mixture.

-

Heat the mixture under reflux for 6-8 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a benzene-ethyl acetate (4:1) solvent system.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the solid precipitate that forms.

-

Recrystallize the crude product from alcohol to obtain the pure compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Experimental Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Half-Maximal Inhibitory Concentration (IC50) by MTT Assay